Tetracosa-15,18,21-trienoic acid
Description
Properties
CAS No. |
135074-85-0 |
|---|---|
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
tetracosa-15,18,21-trienoic acid |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10H,2,5,8,11-23H2,1H3,(H,25,26) |
InChI Key |
FMLZWXPBUZXGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Tetracosa 15,18,21 Trienoic Acid
Elongation-Desaturation Mechanisms in VLCPUFA Synthesis
The biosynthesis of very-long-chain polyunsaturated fatty acids (VLCPUFAs), including Tetracosa-15,18,21-trienoic acid, is accomplished through a coordinated sequence of enzymatic reactions. This process involves the alternating actions of fatty acid elongase and desaturase enzyme systems, which incrementally add carbon atoms and introduce double bonds to a growing acyl chain. nih.govnih.govresearchgate.net This iterative cycle allows for the synthesis of a diverse array of long-chain fatty acids from shorter dietary precursors. nih.gov
Role of Fatty Acid Elongases (FAEs) and 3-Ketoacyl-CoA Synthase (KCS) in VLCPUFA Elongation
Fatty acid elongation is a cyclical, four-step process that occurs primarily in the endoplasmic reticulum and results in the addition of a two-carbon unit to the fatty acyl chain. oup.comnih.gov The key enzymes determining the rate and specificity of this process are the Elongation of Very Long-chain fatty acids proteins (ELOVLs). oup.com These ELOVLs function as the 3-ketoacyl-CoA synthases (KCS), catalyzing the initial and rate-limiting condensation step. nih.gov
The elongation cycle proceeds as follows:
Condensation: An acyl-CoA substrate is condensed with a two-carbon unit from malonyl-CoA by an ELOVL enzyme. nih.gov
Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase. nih.gov
Dehydration: A molecule of water is removed by a β-hydroxy acyl-CoA dehydratase. nih.gov
Reduction: The final reduction, catalyzed by an enoyl-CoA reductase, yields a fatty acyl-CoA that is two carbons longer than the original substrate. nih.gov
Different ELOVL enzymes exhibit specificity for substrates of varying chain lengths and degrees of saturation. ELOVL2 and ELOVL5 are particularly important for the elongation of polyunsaturated fatty acids (PUFAs). oup.com ELOVL5 primarily elongates C18 and C20 PUFAs, while ELOVL2 shows higher activity towards C20 and C22 PUFA substrates. oup.complos.org
Function of Desaturases in Introducing Double Bonds for Polyunsaturation
Fatty acid desaturases are a family of enzymes responsible for creating double bonds in the acyl chains of fatty acids, a critical step in synthesizing polyunsaturated fatty acids (PUFAs). mdpi.comwikipedia.org These enzymes are typically located in the endoplasmic reticulum and work in concert with the elongation machinery. taylorandfrancis.com
Desaturases are classified based on the position where they introduce the double bond:
Delta (Δ) desaturases: These enzymes introduce double bonds at a specific carbon position counting from the carboxyl end of the fatty acid. wikipedia.org For example, Δ5- and Δ6-desaturases, encoded by the FADS1 and FADS2 genes respectively, are crucial for the synthesis of highly unsaturated fatty acids (HUFAs). nih.gov
Omega (ω) desaturases: These introduce double bonds at a fixed position from the methyl end of the acyl chain. wikipedia.org Mammals lack the Δ12- and Δ15-desaturases necessary to synthesize the essential fatty acids linoleic acid (n-6) and α-linolenic acid (n-3) from oleic acid, making these precursors essential dietary components. nih.gov
The interplay between elongases and desaturases dictates the final structure of the synthesized PUFA. For instance, the conversion of linoleic acid to arachidonic acid involves sequential actions of Δ6-desaturase, an elongase, and Δ5-desaturase. nih.gov
Precursor-Product Relationships in VLCPUFA Biosynthesis, including n-3 and n-6 Pathways
The biosynthesis of VLCPUFAs is intrinsically linked to the availability of two essential dietary fatty acids: α-linolenic acid (ALA, 18:3n-3) and linoleic acid (LA, 18:2n-6). nih.gov These C18 precursors are the starting points for two distinct but parallel pathways, the n-3 and n-6 pathways, respectively. nih.gov Both pathways compete for the same set of desaturase and elongase enzymes. nih.govresearchgate.net
This compound is an n-3 fatty acid, meaning its synthesis originates from ALA. The pathway involves a series of elongation and desaturation steps. Based on the known mechanisms, the synthesis of a C24 n-3 PUFA would proceed through the elongation of shorter n-3 precursors like Eicosapentaenoic acid (EPA, 20:5n-3) and Docosahexaenoic acid (DHA, 22:6n-3). Specifically, research on the biosynthesis of other C24 polyenes in rat testes has shown that they are formed by a two-carbon elongation of C22 precursors. researchgate.net Therefore, this compound (24:3n-3) is likely synthesized via the elongation of Docosatrienoic acid (22:3n-3).
The table below illustrates the precursor-product relationships in the n-3 and n-6 pathways leading to the formation of various VLCPUFAs.
| Pathway | Precursor | Enzyme Action | Product |
|---|---|---|---|
| n-3 Pathway | α-Linolenic acid (ALA, 18:3n-3) | Δ6-Desaturase (FADS2) | Stearidonic acid (SDA, 18:4n-3) |
| Stearidonic acid (SDA, 18:4n-3) | Elongase (ELOVL5) | Eicosatetraenoic acid (ETA, 20:4n-3) | |
| Eicosatetraenoic acid (ETA, 20:4n-3) | Δ5-Desaturase (FADS1) | Eicosapentaenoic acid (EPA, 20:5n-3) | |
| Docosapentaenoic acid (DPA, 22:5n-3) | Elongase (ELOVL2) | Tetracosapentaenoic acid (24:5n-3) | |
| n-6 Pathway | Linoleic acid (LA, 18:2n-6) | Δ6-Desaturase (FADS2) | γ-Linolenic acid (GLA, 18:3n-6) |
| γ-Linolenic acid (GLA, 18:3n-6) | Elongase (ELOVL5) | Dihomo-γ-linolenic acid (DGLA, 20:3n-6) | |
| Dihomo-γ-linolenic acid (DGLA, 20:3n-6) | Δ5-Desaturase (FADS1) | Arachidonic acid (AA, 20:4n-6) | |
| Docosatetraenoic acid (22:4n-6) | Elongase (ELOVL2) | Tetracosatetraenoic acid (24:4n-6) |
Subcellular Compartmentation of VLCPUFA Synthetic Machinery
The enzymatic machinery responsible for VLCPUFA synthesis is compartmentalized within the cell to ensure efficient and regulated production. The primary site for the elongation and desaturation reactions is the endoplasmic reticulum (ER). oup.comtaylorandfrancis.com The enzymes, including the FADS desaturases and ELOVL elongases, are embedded within the ER membrane. oup.com
While the bulk of the synthesis occurs in the ER, the final steps for certain VLCPUFAs, such as the conversion of tetracosapentaenoic acid (24:5n-3) to DHA (22:6n-3), involve a process of peroxisomal β-oxidation for chain shortening. nih.gov
Furthermore, detailed studies in specific tissues like the testis have revealed a highly specialized localization of these enzymes within different cell types. For example, in rabbit testes, FADS2 (Δ6-desaturase) is found in interstitial cells and elongated spermatids, while ELOVL5 is localized in meiotic cells (spermatocytes and round spermatids). nih.gov FADS1 (Δ5-desaturase) and ELOVL2 are present in interstitial cells, with FADS1 also appearing in Sertoli cells and spermatids. nih.gov This differential distribution highlights a cooperative and highly regulated process of PUFA synthesis essential for functions like spermatogenesis. nih.gov
The table below summarizes the subcellular and cell-type-specific localization of key enzymes in VLCPUFA synthesis.
| Enzyme | General Subcellular Location | Specific Cell-Type Location (Rabbit Testis) nih.gov |
|---|---|---|
| FADS1 (Δ5-Desaturase) | Endoplasmic Reticulum | Interstitial tissue, Sertoli cells, Elongated spermatids |
| FADS2 (Δ6-Desaturase) | Endoplasmic Reticulum | Interstitial cells, Elongated spermatids |
| ELOVL2 | Endoplasmic Reticulum | Interstitial cells |
| ELOVL5 | Endoplasmic Reticulum | Meiotic cells (spermatocytes, round spermatids) |
Metabolic Fates and Catabolism of Tetracosa 15,18,21 Trienoic Acid
Beta-Oxidation as a Primary Degradation Pathway for VLCPUFAs
Beta-oxidation serves as the principal catabolic pathway for fatty acids. However, due to their extended chain length, VLCPUFAs such as Tetracosa-15,18,21-trienoic acid undergo an initial round of shortening in specialized organelles before they can be fully metabolized.
The degradation of VLCPUFAs is initiated in the peroxisomes, as mitochondria are not equipped to handle these exceptionally long molecules. aocs.org These fatty acids must first be activated to their acyl-CoA derivatives before being transported into the peroxisome. aocs.org This transport is mediated by specific ATP-binding cassette (ABC) transporters, primarily ABCD1. aocs.org A mutation in the gene for the ABCD1 transporter leads to X-linked adrenoleukodystrophy, a disorder characterized by the accumulation of VLC-PUFAs. aocs.org
Once inside the peroxisome, the VLCPUFA-CoA undergoes a cycle of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. aocs.org The initial dehydrogenation step is catalyzed by a peroxisome-specific straight-chain acyl-CoA oxidase. aocs.org The subsequent hydration and dehydrogenation reactions are both carried out by a D-bifunctional protein. aocs.org This process effectively shortens the fatty acid chain, making it suitable for further processing in the mitochondria.
Table 1: Key Components of Peroxisomal Beta-Oxidation of VLCPUFAs
| Component | Function | Relevant Gene/Protein |
|---|---|---|
| Transport | Imports VLCPUFA-CoAs into the peroxisome | ABCD1 Transporter |
| Activation | Converts fatty acid to its CoA ester | Acyl-CoA Synthetase (ACSVL) |
| First Dehydrogenation | Introduces a double bond | Acyl-CoA Oxidase |
| Hydration/Dehydrogenation | Adds water and then removes hydrogen | D-bifunctional protein |
| Thiolytic Cleavage | Cleaves the shortened acyl-CoA | Peroxisomal Thiolase |
This table summarizes the primary enzymes and transporters involved in the initial breakdown of very-long-chain polyunsaturated fatty acids in the peroxisomes.
The presence of multiple double bonds in polyunsaturated fatty acids (PUFAs) like this compound necessitates the action of additional, or "auxiliary," enzymes to facilitate their complete breakdown via beta-oxidation. nih.gov When the beta-oxidation spiral encounters a pre-existing double bond at an incorrect position or with the wrong configuration, these enzymes are required to modify the structure of the intermediate.
For instance, enoyl-CoA isomerase is needed to handle double bonds at odd-numbered carbon positions, while a combination of 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase is required for double bonds at even-numbered positions. The multi-functional protein-2 (MFP-2) is known to play a significant role in the degradation of pristanic acid and the synthesis of bile acids, highlighting its importance in handling complex fatty acids. nih.gov
Interconversion and Retroconversion Pathways for VLCPUFAs
VLCPUFAs are not only degraded for energy but can also be metabolically converted into other important fatty acids. This occurs through processes of interconversion and retroconversion. Retroconversion is the pathway by which a longer-chain fatty acid is shortened, typically through one or more cycles of peroxisomal beta-oxidation, to produce a shorter-chain fatty acid. aocs.orgnih.gov
For example, this compound (a 24-carbon omega-3 fatty acid) can be retro-converted to shorter, well-known omega-3 fatty acids such as eicosapentaenoic acid (EPA, 20:5n-3) or docosapentaenoic acid (DPA, 22:5n-3). aocs.org This process allows the cell to maintain a balance of different PUFAs according to its metabolic needs. Conversely, interconversion can involve the further elongation and desaturation of fatty acids to create even longer and more unsaturated products. aocs.org
Intracellular Transport Mechanisms for VLCPUFA Metabolites
The movement of VLCPUFAs and their metabolites within the cell is a tightly controlled process facilitated by specific transport proteins. As mentioned, the import of activated VLCPUFAs into the peroxisome for beta-oxidation is dependent on the ABCD1 transporter. aocs.org
Within the aqueous environment of the cytoplasm, the transport of these hydrophobic molecules is aided by cytoplasmic fatty acid-binding proteins (FABPs). nih.gov These small proteins bind to fatty acids, increasing their effective solubility and facilitating their movement from the cell membrane to organelles like the peroxisome and mitochondria for metabolism. nih.govnih.gov The content of specific types of FABPs in muscle cells has been observed to correlate with the rate of fatty acid utilization, indicating their crucial role in intracellular fatty acid trafficking. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation | Chemical Formula |
|---|---|---|
| This compound | - | C24H42O2 |
| Eicosapentaenoic acid | EPA | C20H30O2 |
| Docosapentaenoic acid | DPA | C22H34O2 |
| Docosahexaenoic acid | DHA | C22H32O2 |
| Linoleic acid | LA | C18H32O2 |
| Alpha-linolenic acid | ALA | C18H30O2 |
| Arachidonic acid | AA | C20H32O2 |
| Pristanic acid | - | C19H38O2 |
| Acetyl-CoA | - | C23H38N7O17P3S |
| Acyl-CoA | - | Variable |
| N-formyl-kynurenine | - | C11H12N2O4 |
Molecular and Cellular Roles of Tetracosa 15,18,21 Trienoic Acid
Integration into Complex Lipid Species (e.g., Glycerophospholipids, Triacylglycerols)
Once synthesized or made available to the cell, Tetracosa-15,18,21-trienoic acid, like other fatty acids, is not typically found in high concentrations in its free form. Instead, it is activated to an acyl-CoA derivative and subsequently integrated into more complex lipid structures, principally glycerophospholipids and triacylglycerols. This process is crucial for its transport, storage, and functional roles within the cell.
Glycerophospholipids are the primary structural components of cellular membranes. nih.gov The integration of a fatty acid into a glycerophospholipid occurs through esterification to a glycerol-3-phosphate backbone. hmdb.ca Typically, a saturated or monounsaturated fatty acid occupies the sn-1 position, while a polyunsaturated fatty acid is attached at the sn-2 position. nih.gov It is therefore probable that this compound would be found esterified at the sn-2 position of various phospholipid classes, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). nih.gov The specific phospholipid class it incorporates into can vary by tissue type and metabolic state. nih.govnih.gov
Triacylglycerols (TAGs) serve as the main form of energy storage in the body, primarily within adipocytes. hmdb.ca TAGs consist of three fatty acid molecules esterified to a glycerol (B35011) backbone. hmdb.ca this compound can be incorporated into any of the three positions on the glycerol molecule. The synthesis of TAGs involves sequential acylation of glycerol-3-phosphate or dihydroxyacetone phosphate (B84403) (DHAP). hmdb.ca The incorporation into TAGs provides a storage depot for this VLC-PUFA, from which it can be mobilized by lipases when needed for energy or for conversion into other molecules. Studies on other uncommon PUFAs have shown they can be efficiently absorbed and distributed to various tissues, where they are found in the acyl moieties of both phospholipids (B1166683) and triglycerides. nih.gov
Table 1: Potential Integration of this compound into Complex Lipids
| Complex Lipid | Primary Function | Likely Position of this compound |
| Glycerophospholipids | Structural components of cell membranes, signaling. nih.gov | Predominantly sn-2 position. |
| Triacylglycerols | Energy storage, transport of fatty acids. hmdb.ca | Any of the three glycerol ester positions (sn-1, sn-2, sn-3). |
Contribution to Membrane Lipidome Composition and Fluidity
The fatty acid composition of membrane glycerophospholipids is a critical determinant of the biophysical properties of cellular membranes, including their fluidity, thickness, permeability, and the function of embedded proteins. nih.govnih.gov The incorporation of polyunsaturated fatty acids like this compound has a significant impact on these properties.
The three cis-double bonds in the acyl chain of this compound introduce significant kinks or bends. These bends disrupt the tight, orderly packing of adjacent fatty acid chains within the lipid bilayer. youtube.comyoutube.com This interference with the van der Waals forces between acyl chains increases the space between phospholipid molecules, which in turn enhances the fluidity of the membrane. youtube.com Increased membrane fluidity is essential for a variety of cellular processes, including signal transduction, membrane trafficking (endocytosis and exocytosis), and the lateral diffusion and function of membrane proteins. nih.govyoutube.com
While the presence of unsaturation generally increases fluidity, the exceptional length of the 24-carbon chain of this fatty acid may have complex effects. Very-long-chain fatty acids can increase membrane thickness. The interplay between the chain-lengthening effect and the disordering effect of its multiple double bonds would ultimately define its specific influence on membrane structure. The presence of long-chain n-3 PUFAs in membrane phospholipids is known to impart unique biophysical properties that can alter plasma membrane structure and function. nih.gov For example, in plants, trienoic fatty acids are crucial for maintaining the structure and function of chloroplast thylakoid membranes, especially at low temperatures. nih.gov
Table 2: Predicted Effects of this compound on Membrane Properties
| Membrane Property | Predicted Effect | Underlying Mechanism |
| Fluidity | Increase | Cis-double bonds create kinks, disrupting tight acyl chain packing. youtube.comyoutube.com |
| Permeability | Increase | Increased spacing between phospholipid molecules may facilitate passage of small molecules. nih.gov |
| Thickness | Potential Increase | The 24-carbon length may increase the thickness of the bilayer, counteracting some fluidizing effects. |
| Protein Function | Modulation | Changes in the lipid environment affect the conformation and activity of integral and peripheral membrane proteins. nih.gov |
Precursor Metabolism for Downstream Lipid Mediators
Polyunsaturated fatty acids are not only structural components but also serve as precursors for the biosynthesis of potent signaling molecules known as lipid mediators (e.g., eicosanoids and specialized pro-resolving mediators). These mediators regulate a vast array of physiological processes, particularly those involved in inflammation. nih.govfrontiersin.orgnih.gov
This compound (24:3 n-3) is an intermediate in the metabolic pathway that converts alpha-linolenic acid (ALA, 18:3 n-3) into the more widely studied docosahexaenoic acid (DHA, 22:6 n-3). This conversion involves a series of elongation and desaturation reactions. researchgate.net Specifically, 24:3 n-3 would be a substrate for further desaturation and eventual chain shortening in the peroxisome to yield DHA in what is known as the "Sprecher shunt" pathway. researchgate.net
While the primary fate of this compound may be conversion to other long-chain PUFAs, it could theoretically serve as a substrate for enzymes that generate lipid mediators. The key enzyme families are cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.
COX and LOX Pathways: These enzymes typically act on 20-carbon (e.g., arachidonic acid, EPA) and 22-carbon (e.g., DHA) PUFAs to produce prostaglandins, leukotrienes, resolvins, protectins, and maresins. nih.govfrontiersin.org While there is no direct evidence of specific mediators derived from 24:3 n-3, studies on other atypical fatty acids show they can be metabolized. For instance, the C24:4 n-6 fatty acid can be converted to monohydroxylated products by cellular lipoxygenases. hmdb.ca This suggests that 24:3 n-3 could potentially be a substrate for these enzymes, leading to novel, yet-to-be-identified signaling molecules.
Conversion to Other Precursors: The more established role for this fatty acid is as an intermediate. It can be desaturated and elongated to form tetracosapentaenoic acid (24:5 n-3) and tetracosahexaenoic acid (24:6 n-3), which are direct precursors in the final steps of DHA synthesis. researchgate.net DHA is then cleaved from the membrane and converted into D-series resolvins, protectins, and maresins, which are potent specialized pro-resolving mediators with anti-inflammatory and tissue-protective actions. nih.govnih.gov
Therefore, the primary role of this compound in lipid mediator signaling is likely indirect, serving as a metabolic stepping stone in the production of the critical omega-3 PUFA, DHA.
Advanced Analytical Methodologies for Tetracosa 15,18,21 Trienoic Acid Profiling
State-of-the-Art Extraction and Derivatization Procedures for Fatty Acids
The analysis of fatty acids, particularly from biological matrices, begins with efficient extraction and often requires derivatization to enhance their volatility and stability for chromatographic analysis. nih.govsigmaaldrich.com
Extraction: The initial step in analyzing fatty acids from biological samples is lipid extraction. Common methods involve the use of organic solvents to separate lipids from other cellular components. oup.com A widely used technique is a modified Folch extraction, which utilizes a mixture of chloroform (B151607) and methanol (B129727). researchgate.net For instance, lipids can be extracted from plasma using a methanol and dichloromethane (B109758) solvent mixture. researchgate.net Another approach involves a biphasic solution of methanol, isooctane (B107328), and hydrochloric acid, where the upper isooctane phase containing the free fatty acid fraction is collected. nih.gov For total fatty acid analysis, which includes both free and esterified forms, a saponification step is performed after the initial lipid extraction. nih.gov
To ensure the integrity of the fatty acids, especially polyunsaturated ones susceptible to oxidation, samples are often stored at very low temperatures, such as -80°C, under a nitrogen atmosphere, and with antioxidants added. oup.com Accelerated Solvent Extraction (ASE), which uses increased temperature and pressure, is another advanced method that can enhance extraction efficiency. oup.com
Derivatization: Due to their low volatility and polar nature, free fatty acids are often converted into more volatile and less polar derivatives prior to gas chromatography (GC) analysis. sigmaaldrich.comrestek.com The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs). sigmaaldrich.com This process, known as esterification, is typically catalyzed by an agent like boron trifluoride (BF₃) in methanol. sigmaaldrich.comrestek.commdpi.com The reaction is usually carried out at elevated temperatures (e.g., 50-70°C) for a specific duration. restek.commdpi.com
Another common derivatization technique is silylation, which uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) esters. restek.com For enhanced sensitivity in GC-mass spectrometry with negative chemical ionization, pentafluorobenzyl (PFB) bromide is used to create PFB esters. nih.govresearchgate.net This method is particularly useful for quantitative analysis of free fatty acids. nih.gov
Table 1: Common Derivatization Reagents for Fatty Acid Analysis
| Reagent | Derivative Formed | Typical Reaction Conditions | Key Advantages |
|---|---|---|---|
| Boron trifluoride (BF₃) in Methanol | Fatty Acid Methyl Esters (FAMEs) | 50-70°C for 30-60 minutes | Selective for carboxylic acids, mild conditions. restek.commdpi.com |
| BSTFA or MSTFA with TMCS | Trimethylsilyl (TMS) Esters | 60°C for 60 minutes | Derivatizes hydroxyl and amino groups as well. restek.com |
| Pentafluorobenzyl (PFB) Bromide | Pentafluorobenzyl (PFB) Esters | Room temperature for 20 minutes | High sensitivity for GC-NCI-MS analysis. nih.gov |
| TMS-diazomethane and Methanol | Fatty Acid Methyl Esters (FAMEs) | Room temperature | Simple and straightforward reaction. researchgate.net |
Chromatographic and Spectrometric Characterization Techniques
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the detailed analysis of fatty acids, including VLCPUFAs. nih.gov It provides excellent separation and allows for the identification of fatty acids based on their fragmentation patterns. nih.gov
For GC analysis, fatty acids are almost always derivatized to their more volatile ester forms, most commonly as fatty acid methyl esters (FAMEs). gcms.czusu.ac.id The separation of these FAMEs is typically achieved on a capillary column. nih.gov The choice of the column's stationary phase is crucial; polar columns are often used to separate FAMEs based on their degree of unsaturation. gcms.cz
Electron ionization (EI) is a common ionization technique in GC-MS, which generates characteristic fragment ions that can be used to identify the fatty acid structure. nih.gov However, for VLCPUFAs, extensive fragmentation can sometimes make it difficult to determine the molecular ion. nih.gov To overcome this, alternative ionization methods like chemical ionization (CI) or atmospheric pressure chemical ionization (APCI) can be employed. nih.govnih.gov APCI, for instance, produces a prominent protonated molecule ([M+H]⁺), which aids in the confident identification of VLCPUFAs. nih.gov
The mass spectrometer detects the ions, and the resulting mass spectrum provides a molecular fingerprint of the compound. By comparing the retention times and mass spectra to those of known standards or library data, individual fatty acids can be identified and quantified. mdpi.com Selected ion monitoring (SIM) can be used to enhance the sensitivity and selectivity for specific fatty acids of interest. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in lipidomics, offering a powerful platform for the analysis of a wide range of lipids, including very-long-chain polyunsaturated fatty acids, directly from biological extracts. nih.govchromatographyonline.com
LC-MS is particularly advantageous for analyzing intact complex lipids and for fatty acids that are difficult to derivatize or are thermally labile. nih.gov Reversed-phase chromatography, often using a C8 or C18 column, is commonly employed to separate fatty acids based on their chain length and degree of unsaturation. nih.govmdpi.comnih.gov The mobile phase typically consists of a gradient of an aqueous solvent and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as ammonium (B1175870) acetate (B1210297) or tributylamine (B1682462) to improve ionization. nih.govnih.govjsbms.jp
Electrospray ionization (ESI) is the most common ionization source used in LC-MS for lipid analysis, typically operating in negative ion mode for fatty acids, which readily form [M-H]⁻ ions. nih.govjsbms.jp High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide accurate mass measurements, which are crucial for determining the elemental composition of the detected lipids. nih.gov
Tandem mass spectrometry (MS/MS) is frequently used for structural elucidation. mdpi.com In this technique, a specific precursor ion is selected and fragmented, and the resulting product ions provide information about the fatty acid's structure, such as the position of double bonds. Multiple reaction monitoring (MRM) is a targeted LC-MS/MS approach that offers high sensitivity and selectivity for quantifying specific lipids. chromatographyonline.comnih.gov
¹H-NMR is particularly useful for quantifying the relative amounts of saturated, monounsaturated, and polyunsaturated fatty acids in a lipid mixture without the need for derivatization. nih.govaocs.org Different protons within the fatty acid molecule resonate at distinct chemical shifts. For example, olefinic protons of double bonds typically appear in the 5.2–6.4 ppm region, while protons on carbons adjacent to double bonds (allylic protons) are found between 2.6 and 3.05 ppm. nih.gov The terminal methyl group protons of ω-3 fatty acids have a slightly different chemical shift compared to other fatty acids, allowing for their specific quantification. aocs.org
¹³C-NMR provides information about the carbon skeleton of the fatty acids. The chemical shifts of the carbon atoms in the double bonds can help to distinguish between different isomers. researchgate.net While less sensitive than ¹H-NMR, ¹³C-NMR can offer a more detailed profile of the fatty acid composition that correlates well with GC data. aocs.org
Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, aiding in the complete structural assignment of novel or complex fatty acids. aacrjournals.org
Table 2: Characteristic ¹H-NMR Chemical Shift Regions for Fatty Acid Protons
| Proton Type | Chemical Shift Range (ppm) |
|---|---|
| Olefinic (–CH=CH–) | 5.20–6.40 nih.gov |
| Glycerol (B35011) Moiety | 3.70–5.10 nih.gov |
| Allylic (–CH₂–CH=CH–) | 2.60–3.05 nih.gov |
| α-Methylene (–CH₂–COOH) | 2.30–2.50 nih.gov |
| Methylene adjacent to double bond (–CH₂–CH=CH) | ~2.0 nih.gov |
| Aliphatic Methylene ((–CH₂)n) | 1.20–1.60 nih.gov |
| Terminal Methyl (–CH₃) | 0.86–0.98 nih.gov |
Targeted and Untargeted Lipidomics Approaches for VLCPUFA Characterization
Lipidomics, the large-scale study of lipids, employs both targeted and untargeted approaches to characterize the lipid profile of biological systems, including the identification and quantification of VLCPUFAs. nih.govnih.gov
Targeted Lipidomics: This approach focuses on the quantitative analysis of a predefined set of known lipids. nih.gov For VLCPUFAs, this would involve developing methods to specifically measure compounds like tetracosa-15,18,21-trienoic acid. Targeted methods typically use liquid chromatography coupled with triple quadrupole mass spectrometry (LC-QqQ/MS) operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. nih.govnih.gov This provides high sensitivity and specificity, making it ideal for validating biomarkers and quantifying changes in specific lipid concentrations. diabetesjournals.org The development of a targeted method requires authentic standards for each lipid to be analyzed to establish retention times and fragmentation patterns. diabetesjournals.org
Untargeted Lipidomics: In contrast, untargeted lipidomics aims to comprehensively profile all detectable lipids in a sample to discover novel lipids or identify unexpected changes in the lipidome. nih.govnih.gov This approach typically utilizes high-resolution mass spectrometry, such as LC-HR-MS/MS, to acquire data on a wide range of lipids simultaneously. nih.gov The resulting complex datasets are then analyzed using specialized software to identify and tentatively annotate lipids based on their accurate mass, isotopic pattern, and fragmentation spectra. youtube.com Untargeted approaches are powerful for hypothesis generation and for identifying novel VLCPUFAs or metabolic pathways that may be altered in different physiological or pathological states. nih.gov Following an untargeted study, a targeted approach is often employed to validate the findings for specific lipids of interest. nih.gov
The combination of both targeted and untargeted lipidomics provides a powerful strategy for a comprehensive understanding of the roles of VLCPUFAs like this compound in biology. nih.gov
Theoretical Frameworks and Future Research Directions in Tetracosa 15,18,21 Trienoic Acid Research
Regulatory Mechanisms Governing VLCPUFA Homeostasis
The maintenance of stable concentrations of very-long-chain polyunsaturated fatty acids (VLCPUFAs), including tetracosa-15,18,21-trienoic acid, is critical for cellular function, particularly in tissues like the retina, brain, and testes where they are most abundant. nih.govaocs.org This delicate balance, or homeostasis, is managed by a complex network of transcriptional and enzymatic regulators that control the synthesis and degradation of these specialized lipids. nih.govaocs.orgnih.gov Disruptions in this balance can lead to a variety of inherited diseases, highlighting the importance of these regulatory systems. nih.gov
At the transcriptional level, several key families of transcription factors act as sensors and modulators of lipid levels within the cell. These include:
Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear hormone receptors that act as cellular fatty acid sensors. researchgate.net When activated by fatty acids, PPARs, particularly PPARα, can upregulate genes involved in both fatty acid breakdown (β-oxidation) and synthesis. researchgate.netresearchgate.net Studies have shown that PPARα activation can increase the expression of enzymes essential for VLCPUFA synthesis, such as desaturases. researchgate.net Furthermore, recent research has demonstrated that VLCPUFAs themselves, such as a C24:5 n-3 isomer, are potent activators of PPARα and PPARγ, suggesting a potential feedback loop where the products of the pathway can influence their own synthesis. nih.gov
Sterol Regulatory Element-Binding Proteins (SREBPs): These proteins are master regulators of lipid biosynthesis. youtube.com SREBP-1c, in particular, activates genes encoding enzymes for fatty acid synthesis. nih.gov There is evidence of a dual regulation mechanism where SREBPs and PPARs work in concert to control the expression of desaturase and elongase genes. researchgate.net The activation of SREBPs is a multi-step process that involves cleavage of a precursor protein, allowing the mature form to travel to the nucleus and activate gene transcription. researchgate.netnih.gov
The enzymatic machinery responsible for the production and breakdown of VLCPUFAs is tightly controlled by these transcription factors. The key enzyme families are:
Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes: This family of enzymes catalyzes the rate-limiting step in fatty acid elongation. aocs.orgplos.org ELOVL4 is particularly crucial for the synthesis of VLCPUFAs (C24 and longer), taking shorter-chain polyunsaturated fatty acids (PUFAs) as substrates and extending their carbon chains. aocs.orgnih.gov
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acid chain. FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase) are key players in creating the polyunsaturated nature of molecules like this compound. plos.orgnih.gov
Acyl-CoA Oxidases (ACOX): For catabolism, VLCPUFAs are broken down primarily through β-oxidation within peroxisomes. aocs.orgontosight.ai The enzyme ACOX1 catalyzes the first, rate-limiting step of this degradation process. nih.govontosight.ai The transport of VLCPUFAs into the peroxisome is another critical regulatory point, mediated by transporters like ABCD1. aocs.orgontosight.ai
Together, these transcription factors and enzymes form a sophisticated system that allows cells to respond to changing lipid levels and maintain the specific concentrations of VLCPUFAs needed for their specialized functions. nih.gov
Table 1: Key Factors in VLCPUFA Homeostasis
| Factor | Type | Primary Function in VLCPUFA Homeostasis | Reference |
|---|---|---|---|
| PPARα | Transcription Factor | Senses fatty acid levels and upregulates genes for both synthesis (desaturases) and degradation (β-oxidation). | researchgate.netresearchgate.net |
| SREBP-1c | Transcription Factor | Master regulator of lipogenesis; activates genes for fatty acid synthesis enzymes. | youtube.comnih.gov |
| ELOVL4 | Enzyme (Elongase) | Performs the key condensation reaction to elongate fatty acids beyond C24, which is essential for VLCPUFA synthesis. | aocs.orgnih.gov |
| FADS2 (Δ6-Desaturase) | Enzyme (Desaturase) | Introduces double bonds into the fatty acid chain, a critical step in PUFA and VLCPUFA synthesis. | plos.orgnih.gov |
| ACOX1 | Enzyme (Oxidase) | Catalyzes the first and rate-limiting step of VLCPUFA degradation via β-oxidation in peroxisomes. | nih.govontosight.ai |
| ABCD1 | Transporter | Transports VLC-acyl-CoAs into the peroxisome for degradation. Defects lead to VLCPUFA accumulation. | aocs.orgontosight.ai |
Unexplored Biosynthetic and Catabolic Routes for Specific VLCPUFA Isomers
The synthesis of n-3 VLCPUFAs like this compound (24:3 n-3) is understood to begin with the essential fatty acid α-linolenic acid (ALA, 18:3 n-3). aocs.org The pathway involves a series of alternating elongation and desaturation reactions carried out in the endoplasmic reticulum by ELOVL and FADS enzymes, respectively. aocs.orgresearchgate.net However, while the general scheme is established, significant questions and unexplored areas remain regarding the precise routes and regulation for producing specific isomers.
The proposed primary biosynthetic pathway for this compound involves the following steps:
Elongation: Docosahexaenoic acid (DHA, 22:6 n-3) is elongated by an ELOVL enzyme (likely ELOVL4) to produce tetracosahexaenoic acid (24:6 n-3). aocs.org
Transport and Partial Oxidation: This C24 VLCPUFA is then transported to peroxisomes where it undergoes one cycle of β-oxidation, shortening the chain by two carbons and yielding docosapentaenoic acid (DPA, 22:5 n-3). aocs.org
Transport and Final Elongation: DPA is transported back to the endoplasmic reticulum, where it is elongated again to produce tetracosapentaenoic acid (24:5 n-3). aocs.org The synthesis of this compound (24:3 n-3) would require further specific metabolic steps that are not fully elucidated.
Future research must address several key unknowns in this process:
Enzyme Specificity and Alternative Pathways: While ELOVL4 is known to be crucial for synthesizing fatty acids C26 and longer, the precise contributions of other ELOVL enzymes (like ELOVL2 and ELOVL5) to the synthesis of C24 intermediates are not fully resolved. plos.orgnih.gov It is possible that alternative or parallel pathways exist, utilizing different combinations of elongases and desaturases that could lead to the formation of specific isomers. nih.gov Deep profiling of fatty acids in macrophage cell lines has revealed unexpected metabolic plasticity, where desaturases can act on non-classical substrates, creating unusual isomers. nih.gov This raises the possibility of similar "rewiring" in tissues that produce VLCPUFAs.
Regulation of Isomer Production: It is currently unknown how the cell precisely controls the synthesis of one specific isomer over another. For instance, the metabolic processes that govern the specific chemical arrangement of VLC-PUFAs in phosphatidylcholines, a common lipid form, are not understood. nih.gov The factors that dictate whether a C24 intermediate is further elongated, desaturated, or incorporated into a complex lipid remain an active area of investigation.
Unexplored Catabolic Routes: The primary degradation pathway for VLCPUFAs is peroxisomal β-oxidation. aocs.orgontosight.ai However, the complete catabolic fate of these molecules is not fully mapped. After being shortened in the peroxisome, the resulting shorter-chain fatty acids can be further metabolized in the mitochondria. ontosight.ai The efficiency and regulation of this peroxisome-to-mitochondria trafficking and subsequent oxidation are not entirely clear. Furthermore, it is unknown if VLCPUFAs can be metabolized through other pathways, such as the omega-oxidation pathway, or if they can be converted into signaling molecules beyond the known elovanoids. nih.gov The discovery of VLC-PUFA derivatives in human meibum secretions suggests potential biosynthetic pathways that have not yet been confirmed. nih.gov
Table 2: Proposed Biosynthetic Steps and Unexplored Areas
| Process | Known/Proposed Mechanism | Unexplored Research Area | Reference |
|---|---|---|---|
| Biosynthesis | Sequential elongation (ELOVL enzymes) and desaturation (FADS enzymes) of PUFA precursors like ALA and DHA. | What are the precise substrate specificities of ELOVL/FADS isozymes for C22-C24 PUFAs? Do alternative, "rewired" pathways exist for isomer synthesis? | aocs.orgnih.gov |
| Isomer Control | The general pathway from DHA to C24:5n-3 involves elongation and partial β-oxidation. | How does the cell control the exact double bond positions to produce this compound specifically? What dictates the final structure? | nih.govaocs.org |
| Catabolism | Primary degradation occurs via β-oxidation in peroxisomes, initiated by ACOX enzymes. | Are there alternative catabolic routes beyond peroxisomal β-oxidation? What is the full metabolic fate of the resulting shorter-chain fatty acids? | aocs.orgontosight.ai |
| Signaling | Some VLCPUFAs are precursors to elovanoids, a class of neuroprotective lipid mediators. | Are there other classes of signaling molecules derived from this compound or other specific VLCPUFA isomers? | nih.gov |
Methodological Advancements for Comprehensive VLCPUFA Analysis
The study of specific VLCPUFA isomers like this compound is analytically challenging due to their low abundance in tissues and the structural similarity to other isomers. nih.govresearchgate.net Traditional lipid analysis often involves total lipid extraction, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov While GC-MS is a foundational technique, recent methodological advancements in mass spectrometry and chromatography are enabling a more comprehensive and precise analysis. nih.govnih.gov
Key challenges in VLCPUFA analysis include:
Low Abundance: VLCPUFAs constitute a very small percentage of total fatty acids in tissues like the retina, making them difficult to detect without sensitive methods. nih.gov
Isomer Separation: Distinguishing between positional isomers (where double bonds are in different locations) and stereoisomers (different spatial arrangements) is a significant hurdle for standard analytical techniques. nih.govlcms.cz
Complex Mixtures: VLCPUFAs exist within a complex matrix of thousands of other lipid molecules, which can interfere with analysis and suppress ion signals in mass spectrometry. nih.gov
Modern advancements are overcoming these challenges:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become a cornerstone of modern lipidomics. nih.gov Techniques like reversed-phase LC can separate lipids based on chain length and unsaturation, helping to resolve some isomeric species before they enter the mass spectrometer. nih.gov High-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, provide highly accurate mass measurements, which aids in the confident identification of lipids. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: To pinpoint the exact location of double bonds, which is essential for distinguishing isomers, specialized MS/MS techniques are being employed. These methods involve fragmenting the molecule and analyzing the resulting pieces.
Ozone-Induced Dissociation (OzID): This technique involves reacting the lipid ions with ozone inside the mass spectrometer. The ozone cleaves the molecule specifically at the carbon-carbon double bonds, and the resulting fragments reveal their exact locations.
Paternò-Büchi Derivatization: This photochemical reaction can be used to add a chemical tag to the double bonds before analysis. When the derivatized fatty acid is fragmented in the mass spectrometer, it produces unique patterns that identify the original position of the double bonds. nih.gov
Ultraviolet Photodissociation (UVPD): This fragmentation method can provide different fragmentation patterns compared to traditional collision-induced dissociation (CID), sometimes yielding diagnostic fragments that can distinguish between highly similar isomers. lcms.cz
4D-Lipidomics: This emerging approach adds another layer of separation based on the molecule's shape and size, known as ion mobility spectrometry (IMS), before mass analysis. news-medical.net By separating lipids by their collision cross-section (CCS) in addition to their retention time and mass-to-charge ratio, this technique can resolve isomers that are otherwise indistinguishable.
These advanced methods are moving the field from simply quantifying total fatty acid content to performing detailed structural elucidation of individual lipid species within complex biological samples, which is crucial for understanding the specific roles of isomers like this compound. nih.govnih.gov
Table 3: Comparison of Analytical Methods for VLCPUFA Analysis
| Method | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile fatty acid derivatives (FAMEs) based on boiling point and polarity, followed by mass analysis. | Well-established, good for quantification of known fatty acids. | Requires derivatization, can be destructive, limited in distinguishing double bond positional isomers. | researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates intact lipids in the liquid phase followed by fragmentation and mass analysis. | High sensitivity, high throughput, can analyze intact complex lipids, alleviates ion suppression. | Standard fragmentation (CID) may not distinguish all isomers. | nih.govnih.gov |
| Ozone-Induced Dissociation (OzID) | A specialized MS/MS technique where ions are reacted with ozone to cleave C=C bonds. | Provides unambiguous localization of double bonds. | Requires specialized instrumentation; can be complex for polyunsaturated molecules. | |
| Paternò-Büchi (PB) Derivatization-MS | Photochemical tagging of C=C bonds prior to LC-MS analysis for specific fragmentation. | Enables confident identification of double bond isomers in complex mixtures. | Requires an additional chemical reaction step before analysis. | nih.gov |
| 4D-Lipidomics (LC-IMS-MS) | Adds ion mobility spectrometry (IMS) to separate ions by shape/size (collision cross-section) before MS. | Can resolve isomers that are identical in mass and retention time; provides additional structural information (CCS value). | Newer technology, data analysis can be complex. | news-medical.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
